molecular formula C19H28N2O4 B1405661 4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone CAS No. 1227954-75-7

4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone

Cat. No. B1405661
M. Wt: 348.4 g/mol
InChI Key: ADJLZFSHGHHWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone is a chemical compound with the molecular formula C19H28N2O4 . It has a molecular weight of 348.44 . This compound is not intended for human or veterinary use but is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures of these compounds were further confirmed by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of this compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The compound is involved in the synthesis of thiazoles and their derivatives, which demonstrate antimicrobial activities. Specifically, ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, synthesized using a related acetophenone compound, showed antimicrobial efficacy against bacterial and fungal strains (Wardkhan et al., 2008).

Chemical Transformation and Synthesis

  • Research on similar acetophenone derivatives has led to the discovery of novel chemical transformation methods. For instance, the transformation of thiadiazole moieties in acetophenone hydrazones has been explored, leading to the synthesis of novel compounds (Kalinina et al., 2011).

Development of Pyrazoline and Pyrazole Derivatives

  • The compound's derivatives have been utilized in the synthesis of pyrazoline and pyrazole derivatives. These derivatives have significant chemical applications, showcasing the versatility of acetophenone derivatives in synthetic chemistry (Matsumura et al., 1984).

Photopolymerization Applications

  • A derivative of acetophenone, with a structure similar to the compound , has been proposed as a photoiniferter, demonstrating its potential in photopolymerization processes. This highlights the role of such compounds in advanced material sciences (Guillaneuf et al., 2010).

Environmental Impact Studies

  • In environmental research, derivatives of acetophenone have been studied for their estrogenic effects on fish, indicating the ecological impact of these compounds when they enter water bodies (Jobling & Sumpter, 1993).

properties

IUPAC Name

tert-butyl 4-[2-(4-acetylphenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-15(22)16-5-7-17(8-6-16)24-14-13-20-9-11-21(12-10-20)18(23)25-19(2,3)4/h5-8H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJLZFSHGHHWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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